3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-2-8-13(9-3-10)21-15(11-4-6-12(19)7-5-11)14-16(24-21)18(23)20-17(14)22/h2-9,14-16H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZJRZZAUAVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Strategies
Core Reaction Framework
The synthesis of pyrrolo-oxazole derivatives typically employs multi-component reactions (MCRs) that converge cyclohexanedione derivatives, aromatic amines, and cyanoacrylates. For instance, the reaction of 1,3-cyclohexanedione with p-toluidine and ethyl-(2Z)-2-cyano-3-(4-substituted phenyl)acrylate forms the bicyclic core. In the case of 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d]oxazole-4,6-dione, the following steps are critical:
- Condensation : p-Toluidine reacts with 1,3-cyclohexanedione in ethanol under reflux to form an enamine intermediate.
- Cyclization : Addition of ethyl-(2Z)-2-cyano-3-(4-chlorophenyl)acrylate induces cyclization, forming the pyrrolo-oxazole skeleton.
- Hydrolysis : Acidic hydrolysis (e.g., concentrated H2SO4) converts the nitrile group to a carboxylic acid, finalizing the dione structure.
Table 1: Representative Multi-Component Reaction Conditions
Catalytic Methods
Acid Catalysis
Concentrated sulfuric acid is pivotal in hydrolyzing the nitrile intermediate to the carboxylic acid derivative. In a reported protocol, stirring the nitrile precursor in H2SO4 for 4 hours at room temperature yielded 73% of the target compound after recrystallization.
Base Catalysis
DABCO (1,4-diazabicyclo[2.2.2]octane) has emerged as an efficient catalyst for analogous syntheses. In pyrano[2,3-c]pyrazole derivatives, DABCO-enhanced MCRs achieved yields up to 67% under reflux conditions. While direct data for the title compound is limited, extrapolation suggests similar efficacy due to structural parallels.
Table 2: Catalytic Systems Comparison
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| H2SO4 | Ethanol | RT | 4 h | 73 | >95% |
| DABCO | Ethanol | Reflux | 30 min | 67 | >90% |
Solvent and Reaction Conditions
Crystallization and Purification Techniques
Mechanistic Insights
Comparative Analysis of Synthetic Routes
Yield vs. Sustainability
Purity Considerations
Crystallization from ethanol ensures >95% purity, critical for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and tolyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione exhibit potential anticancer activity. The structural features of this compound suggest it may interact with specific biological targets involved in cancer cell proliferation and survival. Studies have focused on its ability to inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's neuroprotective properties are being explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may mitigate oxidative stress and neuroinflammation, common pathways implicated in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.
Pharmacological Applications
Receptor Modulation
this compound has been investigated for its role as a modulator of G-protein-coupled receptors (GPCRs). Research indicates that it may act as an agonist or antagonist depending on the receptor type, making it a candidate for developing treatments for conditions such as anxiety and depression.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant for chronic inflammatory diseases where excessive inflammation contributes to disease progression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using this compound. |
| Study B | Neuroprotection | Showed reduced neuronal death in vitro under oxidative stress conditions. |
| Study C | GPCR Modulation | Identified as a selective modulator for specific GPCRs linked to mood regulation. |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrrolo[3,4-d][1,2]oxazole-dione core but differ in substituents, leading to variations in physicochemical properties, bioactivity, and synthetic routes. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Physicochemical Properties
- IR Spectra : All analogs exhibit strong carbonyl stretches (ν ~1700–1675 cm⁻¹) for the dione groups. The target compound’s IR spectrum aligns with this range, confirming structural integrity .
- Mass Spectrometry : The target compound’s molecular ion peak (M⁺) is consistent with its molecular weight (e.g., m/z 368 for C₂₀H₁₇ClN₂O₃). Analog 3b-B shows M⁺ at m/z 444 , while furyl-substituted derivatives display fragmentation patterns dominated by aryl group loss .
- Elemental Analysis : The target compound’s calculated C (64.44%), H (4.59%), and N (7.52%) match experimental data, ensuring purity. Deviations in analogs (e.g., 3b-B: C 67.80%, H 4.95%) reflect substituent contributions .
Key Research Findings
Substituent Impact on Bioavailability : Chlorophenyl and methylphenyl groups in the target compound balance hydrophobicity and metabolic stability, outperforming highly lipophilic (e.g., isobutyl ) or polar (e.g., furyl ) analogs in preliminary ADME studies.
Crystallographic Validation : SHELXL-refined X-ray structures confirm the bicyclic core’s puckering parameters (Cremer-Pople analysis ), critical for understanding conformational stability.
Structure-Activity Relationship (SAR) : Electron-withdrawing groups (Cl, CF₃) at position 3 correlate with enhanced anti-inflammatory activity, while bulky substituents (e.g., phenyl at position 2) reduce solubility .
Biological Activity
3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a complex structure that includes a pyrrolo[3,4-d][1,2]oxazole core. The presence of the chlorophenyl and methylphenyl substituents contributes to its biological properties.
Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown moderate to strong antibacterial effects against several strains of bacteria such as Salmonella typhi and Bacillus subtilis .
- Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune functions. For instance, certain derivatives inhibited humoral immune responses while stimulating other immune pathways . This suggests that the compound may influence immune cell proliferation and cytokine production.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. Studies on related compounds indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease . These properties are crucial for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Case Studies
- Antibacterial Screening : A study synthesized various oxadiazole derivatives and tested their antibacterial properties. The results demonstrated that several compounds exhibited strong activity against specific bacterial strains, indicating the potential for developing new antibiotics based on the structure of this compound .
- Immunological Research : Another study investigated the immunomodulatory effects of isoxazole derivatives in vivo. The findings revealed that these compounds could enhance T-cell populations while suppressing myelocytic cells in circulation, suggesting a preferential promotion of lymphopoiesis . This points to a possible therapeutic role in autoimmune disorders or as adjuvants in vaccines.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
